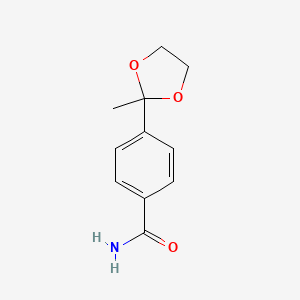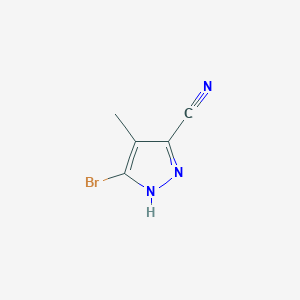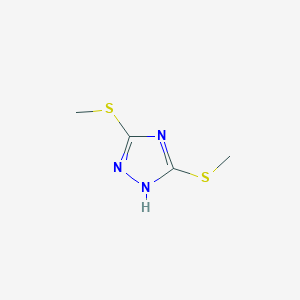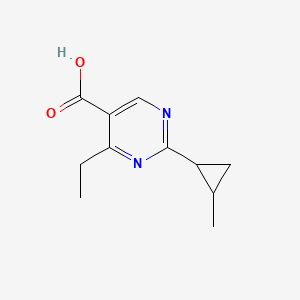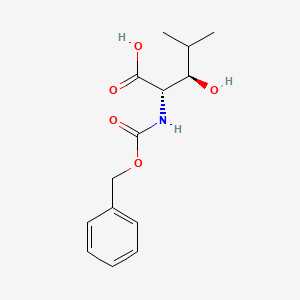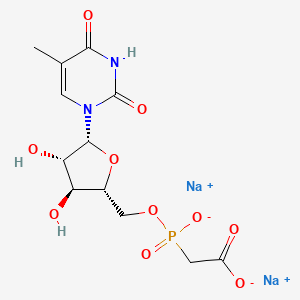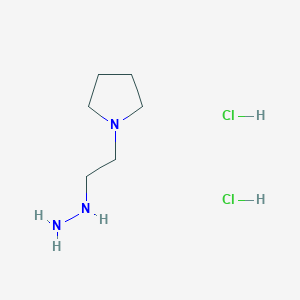
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride is a chemical compound with the molecular formula C6H15N3·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
The synthesis of 1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with hydrazine derivatives. One common method involves the reaction of pyrrolidine with hydrazine hydrate under controlled conditions to form 1-(2-Hydrazinoethyl)pyrrolidine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as recrystallization and purification techniques.
化学反应分析
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones or oximes, while substitution reactions can produce various substituted pyrrolidine derivatives .
科学研究应用
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of nitrogen-containing heterocycles.
Biology: This compound can be used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
作用机制
The mechanism of action of 1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research .
相似化合物的比较
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride can be compared with other similar compounds, such as:
- 3-Hydrazino-6-phenylpyridazine
- 3-(4-Chlorophenyl)-6-hydrazinopyridazine
- 6-Hydrazinoimidazo[1,2-b]pyridazine
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific hydrazinoethyl group, which imparts distinct chemical reactivity and biological properties .
属性
分子式 |
C6H17Cl2N3 |
|---|---|
分子量 |
202.12 g/mol |
IUPAC 名称 |
2-pyrrolidin-1-ylethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C6H15N3.2ClH/c7-8-3-6-9-4-1-2-5-9;;/h8H,1-7H2;2*1H |
InChI 键 |
QQGNXQIWDSKQTB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCNN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


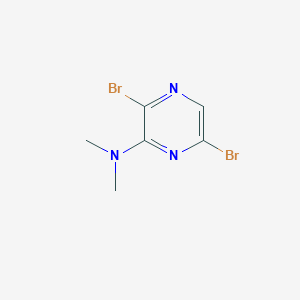
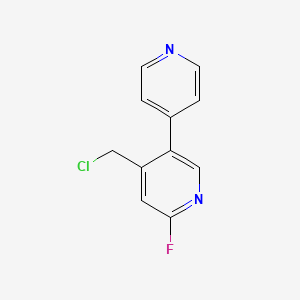
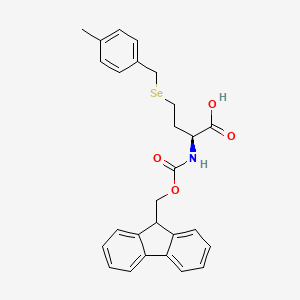
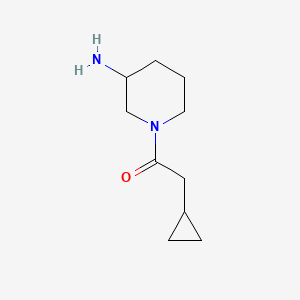
![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)
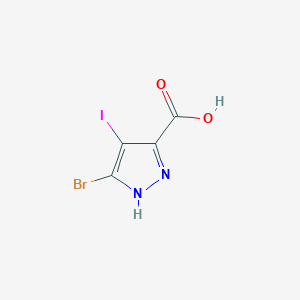
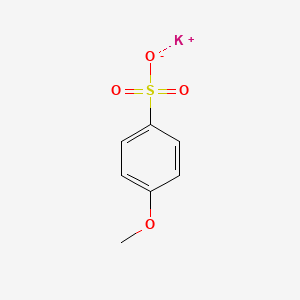
![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
